trans-2-Hexenal-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Hexenal-D2: is a deuterated analogue of trans-2-Hexenal, a naturally occurring volatile compound found in various fruits and vegetables. It is widely used in the flavor and fragrance industry due to its characteristic “green” odor, reminiscent of freshly cut grass or leaves . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biocatalytic Synthesis: One method involves the biocatalytic oxidation of trans-2-Hexenol using aryl alcohol oxidase from Pleurotus eryngii.
Chemical Synthesis: Another method involves the reaction of vinyl ethyl ether with n-butyl aldehyde in the presence of an ionic liquid catalyst.
Industrial Production Methods: Industrial production of trans-2-Hexenal-D2 often involves large-scale chemical synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous-flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Hexenal-D2 can undergo oxidation reactions, forming products like butanal and formic acid. .
Reduction: Reduction of this compound can yield trans-2-Hexenol, a corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Chlorine atoms, hydroxyl radicals, and ozone are common oxidizing agents used in these reactions
Reduction: Hydrogen gas or metal hydrides like sodium borohydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Butanal, formic acid, and 2-hexenoic acid.
Reduction: trans-2-Hexenol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a model compound to study reaction mechanisms and metabolic pathways due to its stable isotopic labeling .
Biology:
- Investigated for its role in plant defense mechanisms. It is released by damaged plant tissues and acts as a signaling molecule to induce defense responses .
Medicine:
- Studied for its potential antifungal properties. It has been shown to inhibit the growth of various fungal pathogens, making it a candidate for developing new antifungal agents .
Industry:
- Widely used in the flavor and fragrance industry to impart a fresh, green note to products. It is also used in the preservation of fruits and vegetables due to its antimicrobial properties .
Mechanism of Action
Comparison with Similar Compounds
trans-2-Hexenal: The non-deuterated form, widely studied for its natural occurrence and applications in flavor and fragrance.
cis-2-Hexenal: An isomer with a similar structure but different odor profile and reactivity.
trans-2-Nonenal: Another α,β-unsaturated aldehyde with similar chemical properties but different applications.
Uniqueness:
Properties
Molecular Formula |
C6H10O |
---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(E)-2,3-dideuteriohex-2-enal |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+/i4D,5D |
InChI Key |
MBDOYVRWFFCFHM-AXXYTVHGSA-N |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C=O)/CCC |
Canonical SMILES |
CCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.